Theasaponin
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Theasaponin can be extracted from the seeds of Camellia sinensis through a series of steps involving de-hulling, grinding, and extraction with solvents such as 70% fermented ethanol . The process typically involves refluxing the ground seeds in ethanol at 60°C for several hours, followed by filtration and concentration using a rotary vacuum evaporator .
Industrial Production Methods: Industrial production of this compound involves large-scale extraction processes using similar methods but optimized for efficiency and yield. The seeds are processed in bulk, and advanced filtration and concentration techniques are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: Theasaponin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives with altered biological activities.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Glycosylation reactions often involve the use of glycosyl donors and catalysts like trifluoromethanesulfonic acid.
Major Products: The major products formed from these reactions include various oxidized, reduced, and glycosylated derivatives of this compound, each with unique biological activities .
Scientific Research Applications
Theasaponin has a wide range of scientific research applications:
Mechanism of Action
Theasaponin exerts its effects through multiple mechanisms:
Comparison with Similar Compounds
Theasaponin is unique among saponins due to its specific biological activities and molecular structure. Similar compounds include:
Assamsaponin A: Another saponin from Camellia sinensis seeds with similar antifungal properties.
This compound E2: A variant with distinct anti-biofilm activity against Candida albicans.
Quillaja saponins: Saponins from Quillaja saponaria with applications in the food and cosmetic industries.
This compound stands out due to its potent antifungal and anticancer activities, making it a promising candidate for therapeutic applications.
Biological Activity
Theasaponins are a class of saponins derived from the seeds of Camellia sinensis, the plant from which green tea is made. Theasaponin E1 (TE1) is particularly notable for its diverse biological activities, including antimicrobial, anti-cancer, and neuroprotective effects. This article delves into the various biological activities of this compound, supported by research findings and case studies.
Chemical Structure and Classification
Theasaponins are glycosides characterized by a steroid or triterpenoid backbone linked to one or more sugar moieties. This compound E1 has a specific chemical structure that contributes to its biological activity, which includes the ability to interact with cell membranes and modulate various biochemical pathways.
1. Antimicrobial Activity
The antimicrobial properties of this compound E1 have been extensively studied. Research indicates that TE1 exhibits significant inhibitory effects against Candida albicans, a common fungal pathogen.
- Mechanism of Action : TE1 disrupts the cell membrane integrity of C. albicans, leading to increased permeability and subsequent cell death. It also interferes with ergosterol biosynthesis, crucial for fungal cell membrane stability .
Saponin | Minimum Inhibitory Concentration (MIC) | Fungicidal Activity |
---|---|---|
This compound E1 | 50 µM | Yes |
Assamsaponin A | 25 µM | Yes |
2. Anti-Biofilm Activity
This compound E1 has demonstrated efficacy in preventing biofilm formation by C. albicans. Biofilms are clusters of microorganisms that adhere to surfaces and are resistant to antifungal treatments.
- Findings : Studies show that TE1 reduces adhesion and biofilm formation in a concentration-dependent manner, effectively eradicating mature biofilms at higher concentrations .
3. Neuroprotective Effects
Recent research highlights the neuroprotective potential of this compound E1 in models of Alzheimer's disease. It has been shown to attenuate neurotoxic pathways associated with amyloid-beta (Aβ) peptide accumulation.
- Mechanism : TE1 enhances the activity of α-secretase while inhibiting β-secretase, leading to reduced levels of Aβ peptides in neuronal cells. This dual action suggests a promising therapeutic avenue for neurodegenerative diseases .
Enzyme | Effect of this compound E1 |
---|---|
α-Secretase (ADAM10) | Increased activity |
β-Secretase (BACE1) | Decreased activity |
γ-Secretase (PS1/NCT) | Decreased activity |
Case Study 1: Neuroprotection in Alzheimer's Disease Models
A study evaluated the effects of TE1 on neuronal cells exposed to Aβ peptides. Results indicated that treatment with TE1 significantly reduced Aβ levels and improved cell viability compared to untreated controls. The study utilized MTT assays and ELISA for quantification, demonstrating statistical significance at p < 0.05 .
Case Study 2: Anti-Candida Activity
In another study focusing on C. albicans, TE1 was applied at varying concentrations to assess its impact on biofilm formation and cell viability. The results showed that at concentrations above 50 µM, TE1 effectively inhibited biofilm formation by over 70%, highlighting its potential as an antifungal agent .
Properties
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[[(3S,4R,4aR,6aR,6bS,8R,8aR,9R,10R,12aS,14aR,14bR)-9-acetyloxy-8-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-10-[(Z)-2-methylbut-2-enoyl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-5-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-3-hydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C59H92O27/c1-10-24(2)49(76)86-46-47(79-25(3)63)59(23-62)27(17-54(46,4)5)26-11-12-32-55(6)15-14-34(56(7,22-61)31(55)13-16-57(32,8)58(26,9)18-33(59)66)81-53-45(85-52-44(36(68)29(65)21-78-52)84-50-39(71)35(67)28(64)20-77-50)42(41(73)43(83-53)48(74)75)82-51-40(72)38(70)37(69)30(19-60)80-51/h10-11,27-47,50-53,60-62,64-73H,12-23H2,1-9H3,(H,74,75)/b24-10-/t27-,28+,29-,30+,31+,32+,33+,34-,35-,36-,37-,38-,39+,40+,41-,42-,43-,44+,45+,46-,47-,50-,51-,52-,53+,55-,56-,57+,58+,59-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWPGKXYWPBQBPV-MWQJAWBESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)OC1C(C2(C(CC1(C)C)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)CO)OC6C(C(C(C(O6)C(=O)O)O)OC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(CO8)O)O)OC9C(C(C(CO9)O)O)O)C)CO)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(/C)\C(=O)O[C@H]1[C@@H]([C@@]2([C@@H](C[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H]([C@@]5(C)CO)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O[C@H]7[C@@H]([C@H]([C@H]([C@H](O7)CO)O)O)O)O[C@H]8[C@@H]([C@H]([C@H](CO8)O)O)O[C@H]9[C@@H]([C@H]([C@@H](CO9)O)O)O)C)C)[C@@H]2CC1(C)C)C)O)CO)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C59H92O27 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1233.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
11055-93-9 | |
Record name | Theasaponine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011055939 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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